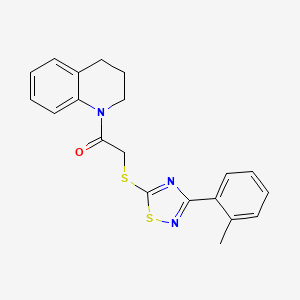
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H19N3OS2 and its molecular weight is 381.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antituberculosis and Cytotoxicity Studies
- A study by Chitra et al. (2011) focused on synthesizing a series of 3-heteroarylthioquinoline derivatives, including the compound . These compounds were tested for their in vitro activity against Mycobacterium tuberculosis. Among the screened compounds, some showed significant activity against tuberculosis, while also displaying no toxic effects against mouse fibroblasts.
Antibacterial Activity
- Research by Joshi et al. (2011) involved synthesizing a series of compounds, including the mentioned chemical, and testing them for antibacterial activities. They found that several of these compounds exhibited potential antibacterial activity.
Psychotropic, Anti-inflammatory, and Cytotoxic Effects
- A study by Zablotskaya et al. (2013) investigated similar compounds for various biological activities. They reported marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action in their synthesized compounds.
Photophysics Study
- The photophysical properties of dihydroquinazolinone derivatives were explored by Pannipara et al. (2017). They reported significant changes in photophysical properties depending on the solvent polarity, indicating the polar character of the excited state of these compounds.
Synthesis and Spectroscopic Studies
- Rozwadowska and Sulima (2001) synthesized and characterized a series of hydrogenated thiazolo[2,3-a]isoquinolines. They provided spectral characteristics (IR, 1H, 13C NMR, and MS) of these compounds.
Fluorescence and Biological Studies
- A study by Guggilapu et al. (2016) involved synthesizing functionalized dihydropyrimidinones and polyhydroquinolines, demonstrating fluorescence and biological activity in some of the compounds.
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS2/c1-14-7-2-4-10-16(14)19-21-20(26-22-19)25-13-18(24)23-12-6-9-15-8-3-5-11-17(15)23/h2-5,7-8,10-11H,6,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSCIHKTHZDPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2779718.png)
![3,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2779719.png)
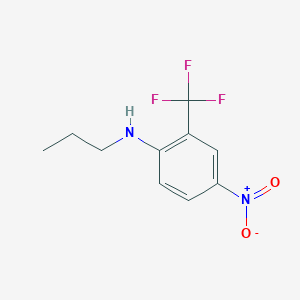

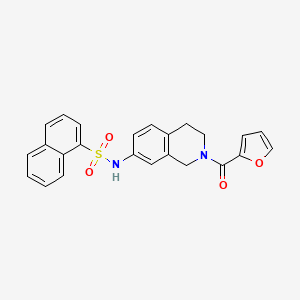
![(E)-4-(Dimethylamino)-N-[[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]but-2-enamide](/img/structure/B2779726.png)
![9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2779727.png)
![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2779728.png)
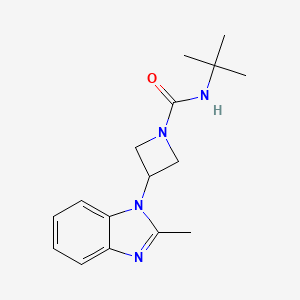
![7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2779731.png)
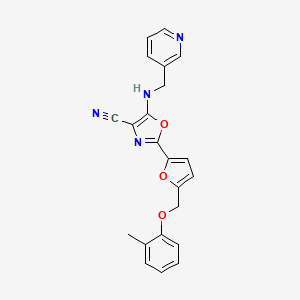
![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2779734.png)
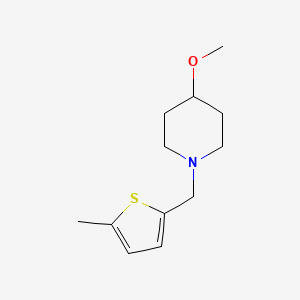
![dimethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2779740.png)